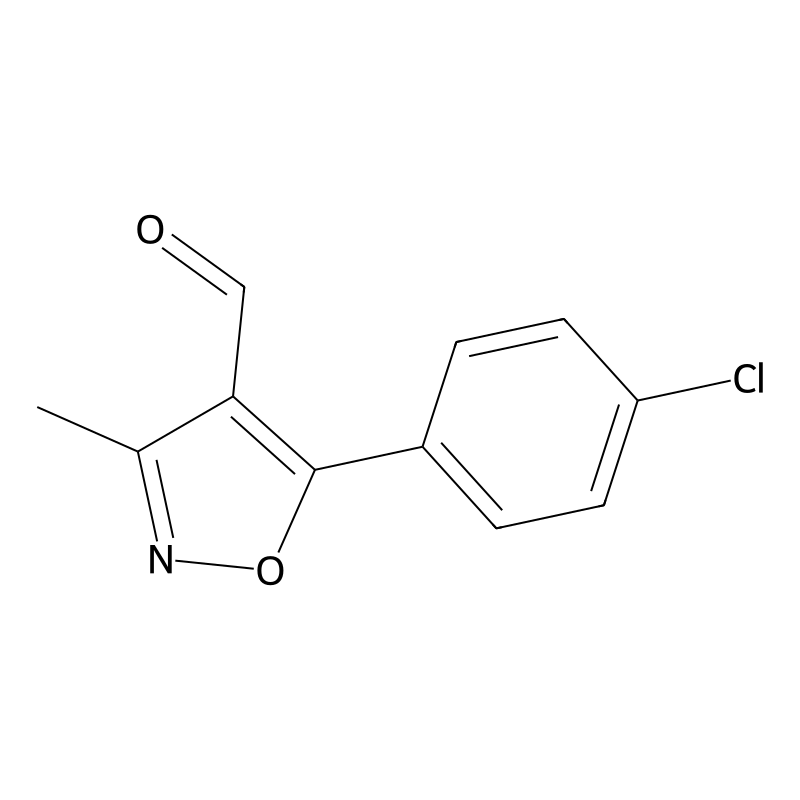

5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde is a chemical compound belonging to the isoxazole family, characterized by its five-membered heterocyclic structure. Its molecular formula is CHClNO, and it has a molecular weight of approximately 221.64 g/mol. The compound features a chlorophenyl group at the 5-position and a methyl group at the 3-position of the isoxazole ring, along with an aldehyde functional group at the 4-position. This unique structure contributes to its potential biological activity and applications in various fields, including medicinal chemistry and organic synthesis .

- Chemical Databases: Searches of scientific databases like PubChem [] and chemical supplier websites don't reveal any reported research applications for this specific molecule.

This doesn't necessarily mean the compound lacks research potential. It could be a relatively new molecule or one not yet widely studied.

However, based on its structure, we can speculate on potential research areas:

- Isoxazole Chemistry: The molecule contains an isoxazole ring, a five-membered heterocycle with nitrogen and oxygen atoms. Isoxazoles are known for their diverse biological activities []. Research on other isoxazole derivatives might provide clues for possible applications of 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde.

- Medicinal Chemistry: The presence of the aldehyde group (carbaldehyde) suggests potential for the molecule to be a building block for more complex drug candidates. Further research would be needed to determine its specific activity.

The reactivity of 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde can be attributed to its functional groups. The aldehyde group can participate in nucleophilic addition reactions, while the isoxazole ring can undergo various electrophilic substitution reactions. Additionally, the presence of the chlorophenyl moiety may influence its reactivity by providing sites for further chemical modifications or substitutions.

Common reactions include:

- Nucleophilic Addition: The aldehyde can react with nucleophiles such as amines or alcohols to form corresponding derivatives.

- Electrophilic Substitution: The aromatic chlorophenyl ring may undergo substitution reactions under appropriate conditions, allowing for further functionalization.

- Cyclization Reactions: The compound may also participate in cyclization reactions to form more complex structures.

Preliminary studies suggest that 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde exhibits notable biological activities, including potential antimicrobial and anticancer properties. Isoxazole derivatives have been recognized for their ability to inhibit various enzymes and receptors, making them valuable in drug discovery. Specific biological assays are necessary to elucidate its mechanisms of action and therapeutic potential.

Several synthetic routes have been developed for the preparation of 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde:

- Condensation Reactions: The compound can be synthesized via condensation of appropriate aldehydes with isoxazole derivatives under acidic or basic conditions.

- Cyclization Methods: Starting from suitable precursors, cyclization reactions can be employed to construct the isoxazole core followed by subsequent functionalization to introduce the chlorophenyl and aldehyde groups.

- Functional Group Transformations: Existing isoxazole compounds can undergo transformations to introduce or modify functional groups, leading to the desired product.

5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde has various applications in:

- Medicinal Chemistry: As a scaffold for developing new pharmaceuticals with targeted biological activities.

- Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

- Material Science: Potential use in developing novel materials due to its unique chemical properties.

Interaction studies involving 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde are crucial for understanding its biological mechanisms. These studies typically focus on:

- Binding Affinity: Evaluating how well the compound binds to specific biological targets such as enzymes or receptors.

- Synergistic Effects: Investigating potential synergistic effects when combined with other compounds, which may enhance therapeutic efficacy.

- Toxicity Assessments: Understanding the safety profile of the compound through cytotoxicity assays against various cell lines.

Several compounds share structural similarities with 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-(4-Chlorophenyl)-3-methylisoxazole-4-carboxylic acid | Structure | Contains a carboxylic acid instead of an aldehyde, impacting solubility and reactivity. |

| 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid methyl ester | Structure | Methyl ester functionality alters its reactivity compared to the aldehyde form. |

| 5-(Phenyl)-3-methylisoxazole-4-carbaldehyde | - | Lacks chlorine substitution, which may affect biological activity and chemical stability. |

Uniqueness: The presence of both a chlorophenyl group and an aldehyde functionality distinguishes 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde from other similar compounds, potentially enhancing its reactivity and biological activity.

The synthesis of isoxazole derivatives dates to the late 19th century, with Ludwig Claisen’s pioneering work on 3-methyl-5-phenylisoxazole. However, the specific development of 5-(4-chlorophenyl)-3-methylisoxazole-4-carbaldehyde emerged in the early 21st century alongside advances in cycloaddition and cross-coupling methodologies. Key milestones include:

- 2002: Patent filings for improved isoxazole synthesis via reverse addition techniques to minimize byproducts like CATA (chloroacetyl trifluoroacetanilide).

- 2010s: Optimization of aldehyde-functionalized isoxazoles using ruthenium-catalyzed rearrangements, enabling access to high-purity derivatives.

- 2020s: Scalable protocols for regioselective formylation at the C4 position, critical for producing 5-(4-chlorophenyl)-3-methylisoxazole-4-carbaldehyde in >97% purity.

The compound’s synthetic accessibility and modular structure have positioned it as a benchmark in heterocyclic chemistry.

Position within Heterocyclic Chemistry

Isoxazoles belong to the azole family, featuring a five-membered ring with one oxygen and one nitrogen atom. The electronic and steric effects of substituents critically influence their reactivity:

Comparative studies with analogous compounds highlight its unique behavior:

- vs. 5-(3-Chlorophenyl) isomer: The para-chloro substitution improves crystallinity and thermal stability (mp 179–180°C vs. 53–55°C for meta-substituted analogs).

- vs. Non-aldehydic isoxazoles: The aldehyde group enables conjugation with amines and hydrazines, expanding applications in Schiff base synthesis.

Significance in Isoxazole Research

This compound addresses two major challenges in medicinal chemistry:

- Bioisosteric Replacement: Serves as a carbonyl-containing bioisostere for carboxylic acids, mitigating metabolic instability.

- Multicomponent Reaction Compatibility: Participates in Ugi, Biginelli, and Hantzsch reactions to generate libraries of fused heterocycles.

Recent applications include:

Classical Synthesis Approaches

Nitrile Oxide Cycloaddition Reactions

The nitrile oxide cycloaddition reaction represents one of the most fundamental and extensively studied methodologies for isoxazole synthesis. This approach involves the 1,3-dipolar cycloaddition of nitrile oxides with dipolarophiles, typically alkynes or alkenes, to form the isoxazole ring system [1] [2]. The reaction proceeds through a concerted mechanism and exhibits excellent regioselectivity under appropriate conditions [3].

For the synthesis of 5-(4-chlorophenyl)-3-methylisoxazole-4-carbaldehyde, the nitrile oxide cycloaddition approach utilizes 4-chlorobenzonitrile oxide as the dipole component. The nitrile oxide can be generated in situ from the corresponding hydroximoyl chloride using triethylamine as a base in dichloromethane at room temperature [1] [4]. The reaction typically proceeds with yields ranging from 70 to 95 percent, depending on the specific reaction conditions and substrate substitution patterns [1] [2].

The water-assisted nitrile oxide cycloaddition methodology has emerged as a particularly attractive variant of this classical approach. This method operates under mild acidic conditions at pH 4-5, eliminating the need for organic solvents and achieving excellent stereoselectivity [4]. The aqueous medium facilitates the generation of nitrile oxides from oxime halides without requiring harsh basic conditions, making this approach more environmentally benign [4] [5].

Contemporary developments in nitrile oxide cycloaddition have focused on improving reaction efficiency and expanding substrate scope. The use of copper-free conditions has been demonstrated to be highly effective, with sodium carbonate serving as a mild base for nitrile oxide generation from chloroximes [6]. This approach typically yields products in the range of 70 to 84 percent, with the advantage of avoiding heavy metal catalysts [6].

Cyclization of Appropriate Precursors

The cyclization of appropriate precursors represents a versatile approach for constructing isoxazole rings through intramolecular bond formation. This methodology typically involves the use of preformed linear precursors that contain the necessary functional groups for cyclization under specific reaction conditions [7] [8].

One well-established route involves the cyclization of oxime derivatives using iodine reagents. The process utilizes 2-iodobenzoic acid as a catalyst in the presence of p-toluenesulfonic acid and m-chloroperbenzoic acid in dichloromethane at room temperature [8]. This intramolecular oxidative cycloaddition of aldoximes yields condensed isoxazole derivatives with efficiencies ranging from 72 to 94 percent [8].

The cyclization approach using phenylselenyl halides has proven particularly effective for synthesizing fused isoxazole systems. The method involves treating appropriate precursors with phenylselenyl chloride or phenylselenyl bromide in the presence of silver salts, followed by treatment with potassium carbonate to facilitate cyclization [7]. This regiospecific cyclization process typically achieves yields of 66 to 79 percent [7].

Gold-catalyzed cyclization methodologies have emerged as powerful tools for isoxazole synthesis from propargylic precursors. The approach utilizes gold complexes such as Au(PPh3)Cl with AgSbF6 to promote intramolecular cyclization reactions at room temperature [6] [9]. These conditions are particularly effective for synthesizing 4-isoxazolines, which can be subsequently converted to isoxazoles through oxidation or elimination reactions [9].

Condensation Pathways

Classical condensation pathways for isoxazole synthesis primarily involve the reaction of 1,3-dicarbonyl compounds with hydroxylamine derivatives. The Claisen condensation approach represents the most widely utilized method in this category, involving the treatment of β-keto esters with hydroxylamine hydrochloride under basic conditions [2] [10].

The condensation of ethyl acetoacetate with hydroxylamine hydrochloride in the presence of sodium hydroxide typically proceeds at 60 to 80 degrees Celsius for 4 to 24 hours . This reaction can yield either isoxazolin-5-ones or 3-hydroxyisoxazoles depending on the precise pH conditions during workup [10]. The reaction mechanism involves initial nucleophilic attack by hydroxylamine on the carbonyl carbon, followed by cyclization and dehydration to form the isoxazole ring [2].

The condensation approach using chalcones has been extensively developed for synthesizing substituted isoxazoles. This method involves the reaction of chalcones with hydroxylamine hydrochloride in ethanol under reflux conditions [12]. The Claisen-Schmidt condensation of aldehydes with acetophenones first generates the chalcone intermediates, which then undergo cyclization with hydroxylamine to yield isoxazole products [12].

A significant advancement in condensation pathways involves the use of deep eutectic solvents as reaction media. The choline chloride-urea system has demonstrated exceptional effectiveness for one-pot three-component condensation reactions [13]. This environmentally benign approach achieves yields of 85 to 95 percent while allowing for solvent recovery and reuse up to five times without yield deterioration [13].

Contemporary Synthetic Strategies

Metal-Catalyzed Synthetic Routes

Contemporary metal-catalyzed synthetic routes have revolutionized isoxazole synthesis by providing enhanced selectivity, milder reaction conditions, and expanded substrate scope. Copper-catalyzed methodologies represent the most extensively developed category within this approach [3] [6].

Copper(I)-catalyzed nitrile oxide cycloaddition reactions have demonstrated remarkable efficiency in synthesizing 3,5-disubstituted isoxazoles. The use of copper(I) iodide in combination with triethylamine at temperatures ranging from 25 to 80 degrees Celsius typically yields products in 75 to 95 percent efficiency [2] [6]. The copper catalyst facilitates the generation of nitrile oxides from precursor compounds while simultaneously promoting the cycloaddition reaction [2].

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for late-stage diversification of isoxazole structures. The Suzuki-Miyaura coupling of 5-bromoisoxazoles with various boronic acids using tetrakis(triphenylphosphine)palladium(0) as catalyst achieves yields of 60 to 78 percent [14]. The optimized conditions involve heating at 150 degrees Celsius in dioxane with sodium bicarbonate as base under microwave irradiation [14].

Gold-catalyzed cyclization reactions have shown particular promise for synthesizing complex isoxazole frameworks. The use of gold(I) complexes such as Au(PPh3)Cl with silver hexafluoroantimonate enables cyclization reactions at room temperature with yields ranging from 80 to 92 percent [6]. These conditions are particularly effective for intramolecular cyclization of propargylic oximes [6].

Ruthenium-catalyzed oxidative cyclization provides an alternative approach for isoxazole synthesis from readily available starting materials. The method utilizes ruthenium(III) chloride with sodium periodate as co-oxidant in acetonitrile at 80 degrees Celsius [3]. This approach typically achieves yields of 65 to 80 percent and is particularly effective for electron-deficient alkyne substrates [3].

Metal-Free Synthetic Pathways

Metal-free synthetic pathways have gained significant attention due to their environmental benefits and cost-effectiveness. These approaches eliminate the need for expensive metal catalysts while maintaining high synthetic efficiency [3].

The base-catalyzed condensation of nitroalkanes with dipolarophiles represents a prominent metal-free approach. This methodology utilizes organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine to promote the formation of isoxazole rings from primary nitro compounds [3]. The reaction typically proceeds at temperatures of 25 to 80 degrees Celsius with yields ranging from 68 to 88 percent [3].

Organocatalytic approaches using readily available catalysts have demonstrated excellent efficiency for isoxazole synthesis. The use of tin(II) montmorillonite K10 as a heterogeneous catalyst for the synthesis of isoxazole derivatives from ethyl butyrylacetate and aromatic aldehydes achieves yields of 75 to 95 percent under ultrasonic conditions [15]. This approach combines the benefits of heterogeneous catalysis with the efficiency of ultrasonic activation [15].

The azide-alkyne cycloaddition followed by nitrogen extrusion represents an innovative metal-free pathway for isoxazole synthesis. This method utilizes trimethylsilyl azide and propargylic ketones in the presence of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as catalyst [3]. The reaction proceeds through initial azide addition, followed by cyclization and nitrogen elimination to yield 5-substituted isoxazoles [3].

Electrochemical synthesis provides a metal-free alternative that utilizes electrical energy to drive isoxazole formation. The anodic oxidation of oximes in acetonitrile with platinum electrodes enables the synthesis of isoxazoles under mild conditions [16]. This approach typically operates at room temperature with yields ranging from 65 to 85 percent [16].

Green Chemistry Methodologies

Green chemistry methodologies for isoxazole synthesis emphasize environmental sustainability, atom economy, and the use of renewable resources. These approaches have become increasingly important in contemporary synthetic chemistry [17] [18].

Aqueous synthesis protocols represent a fundamental advancement in green isoxazole chemistry. The water-assisted nitrile oxide cycloaddition methodology eliminates the need for organic solvents while achieving excellent yields [4]. This approach operates under mild acidic conditions at pH 4-5 and demonstrates superior stereoselectivity compared to traditional organic solvent-based methods [4].

Microwave-assisted synthesis has emerged as a powerful green chemistry tool for isoxazole preparation. The use of microwave irradiation enables rapid heating and significantly reduces reaction times from hours to minutes [17]. Solvent-free microwave synthesis of isoxazole derivatives achieves yields of 75 to 95 percent while minimizing waste generation [17].

Deep eutectic solvents (DES) have demonstrated exceptional promise as green reaction media for isoxazole synthesis. The choline chloride-urea system provides an environmentally benign alternative to traditional organic solvents [13]. This approach achieves yields of 85 to 95 percent while allowing for solvent recovery and reuse, significantly reducing environmental impact [13].

Continuous flow synthesis represents the pinnacle of green chemistry approaches for isoxazole production. Flow reactors enable precise control of reaction parameters, consistent product quality, and minimal waste generation [19]. The continuous photochemical synthesis of isoxazole derivatives achieves yields of 78 to 92 percent with residence times of 5 to 60 minutes [19].

Industrial Production Techniques

Industrial production of isoxazole derivatives requires scalable methodologies that balance efficiency, cost-effectiveness, and environmental compliance. Contemporary industrial approaches emphasize continuous processing, catalyst recovery, and waste minimization [20] [21].

Continuous flow synthesis represents the most advanced industrial approach for isoxazole production. This methodology enables the production of kilogram to metric ton quantities with consistent quality and reduced waste generation [21]. The continuous process design incorporates heat integration, solvent recovery, and in-line purification to maximize efficiency [21].

Batch processing with solvent recycling remains a viable industrial approach for specialized isoxazole derivatives. This method enables the production of hundreds of kilograms of product while recovering and reusing solvents to minimize waste [20]. The approach typically involves optimized reaction conditions, efficient workup procedures, and integrated purification systems [20].

Microwave-assisted large-scale synthesis has found application in industrial settings where rapid processing is advantageous. This approach enables kilogram-scale production with reduced energy consumption compared to conventional heating methods [17]. The technology is particularly effective for high-value isoxazole derivatives where the benefits of rapid processing justify the equipment investment [17].

Electrochemical production methods are being developed for pilot-scale isoxazole synthesis. This approach offers advantages in terms of mild reaction conditions and high selectivity, though electrode maintenance and scale-up challenges remain significant considerations [16]. The technology is particularly suited for specialized applications where product purity is critical [16].

Optimization Parameters

Solvent System Influence

The choice of solvent system exerts a profound influence on the efficiency, selectivity, and environmental impact of isoxazole synthesis. Solvent polarity, protic versus aprotic nature, and coordinating ability all contribute to reaction outcomes [22] [13].

Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide have demonstrated superior performance for many isoxazole synthesis reactions. These solvents enhance reactivity by stabilizing charged intermediates while avoiding interference from protic interactions [22]. Dimethylformamide typically enables yields of 80 to 95 percent for condensation reactions, while dimethyl sulfoxide is particularly effective for high-temperature processes [22].

The use of water as a reaction medium has gained significant attention due to its environmental benefits and unique reactivity patterns. Aqueous systems often exhibit enhanced reaction rates due to hydrophobic effects and hydrogen bonding interactions [4] [13]. Water-mediated isoxazole synthesis typically achieves yields of 85 to 95 percent while eliminating the need for organic solvent disposal [4].

Deep eutectic solvents represent an innovative approach that combines the benefits of ionic liquids with the sustainability of renewable components. The choline chloride-urea system demonstrates exceptional effectiveness for isoxazole synthesis, achieving yields comparable to traditional solvents while enabling solvent recovery and reuse [13]. These systems typically operate at moderate temperatures and provide excellent substrate solubility [13].

Continuous flow systems enable the use of specialized solvent mixtures that would be impractical in batch processes. The precise control of residence time and temperature in flow reactors allows for the optimization of solvent compositions that maximize yield while minimizing environmental impact [19].

Catalytic Enhancement Strategies

Catalytic enhancement strategies for isoxazole synthesis focus on improving reaction rates, selectivity, and substrate scope while minimizing catalyst loading and enabling catalyst recovery [3] [6].

Copper-based catalytic systems have demonstrated exceptional versatility for isoxazole synthesis. The use of copper(I) iodide in combination with ligands such as triphenylphosphine enables efficient catalysis at loadings of 5 to 10 mol percent [6]. The catalyst system can be optimized by varying the ligand structure, base selection, and reaction atmosphere to achieve maximum efficiency [6].

Heterogeneous catalysis offers advantages for industrial applications due to simplified catalyst recovery and reuse. Supported catalysts such as copper on silica or metal-organic frameworks enable efficient isoxazole synthesis while facilitating catalyst separation [3]. These systems typically achieve yields comparable to homogeneous catalysts while offering superior practicality for large-scale applications [3].

Organocatalytic approaches utilize readily available organic molecules as catalysts, eliminating the need for metal species. Catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene and proline derivatives enable efficient isoxazole synthesis at loadings of 10 to 20 mol percent [3]. These systems often exhibit excellent tolerance for functional groups and can operate under mild reaction conditions [3].

Photocatalytic strategies have emerged as powerful tools for isoxazole synthesis under mild conditions. The use of photocatalysts such as ruthenium complexes or organic dyes enables light-driven reactions that proceed at room temperature [19]. These approaches often exhibit high selectivity and can be conducted in continuous flow systems for scalable production [19].

Reaction Kinetics and Yield Optimization

Understanding reaction kinetics is essential for optimizing isoxazole synthesis procedures and achieving maximum yields. Kinetic parameters such as reaction rate constants, activation energies, and mechanistic pathways provide crucial insights for process optimization [23] [22].

Temperature effects on reaction kinetics follow Arrhenius behavior, with optimal temperatures typically ranging from 60 to 80 degrees Celsius for classical synthesis methods [20]. Higher temperatures generally increase reaction rates but may also promote side reactions that reduce selectivity [22]. The optimization of temperature profiles is particularly important for continuous flow processes where residence time and temperature are interdependent [19].

Substrate concentration effects on reaction kinetics demonstrate optimal ranges of 0.1 to 0.5 molar for most isoxazole synthesis reactions [22]. Higher concentrations can lead to increased reaction rates but may also promote aggregation or precipitation that reduces efficiency [22]. The optimization of concentration profiles is crucial for maximizing throughput in industrial processes [20].

Catalyst loading optimization requires balancing reaction efficiency with economic considerations. Most catalytic systems achieve optimal performance at loadings of 10 to 20 mol percent, with diminishing returns at higher loadings [6]. The development of more active catalyst systems enables reduced loadings while maintaining high efficiency [6].

Reaction time optimization involves balancing completion of the desired reaction with minimization of side reactions. Typical optimal reaction times range from 2 to 6 hours for batch processes, while continuous flow systems can achieve comparable conversions in residence times of 5 to 60 minutes [19]. The use of real-time monitoring techniques enables dynamic optimization of reaction parameters [19].